molecular formula C22H22O6 B2810654 (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-70-4

(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2810654
CAS RN: 623117-70-4
M. Wt: 382.412
InChI Key: KTCBDOBHQQUNKE-ODLFYWEKSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not directly available from the search results .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Homophthalic Anhydride Interactions : A study explored the interaction between homophthalic anhydride and (triphenylphosphoranylidene)acetates, noting the formation of products through self-condensation rather than the anticipated Wittig reaction when using tert-butyl (triphenylphosphoranylidene)acetate. This highlights the influence of sterically hindered ylides on reaction outcomes, providing insights into the reactivity of related compounds (Shablykin, Merzhyievsky, & Shablykina, 2017).

  • Synthesis and Structure : The synthesis and structural elucidation of derivatives similar to "(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been reported, such as the preparation of 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene through bromine elimination and subsequent treatments. These studies provide a foundation for understanding the structural aspects of complex organic compounds (Tazoe, Uchikawa, Feng, & Yamato, 2012).

  • Alkaline Autoxidation Products : Research into the alkaline autoxidation products of BHA (butylated hydroxyanisole) and related compounds offers insights into the oxidative stability and potential transformations of tert-butyl and methoxy substituted benzofurans, which are structurally related to the compound . This information could be relevant for understanding the stability and reactivity of "this compound" (Kawai et al., 1999).

  • Hydrogen-bonded Structures : Studies on the hydrogen-bonded structures of related compounds, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, reveal the significance of molecular interactions in defining the crystalline and molecular architecture of organic compounds. This knowledge aids in the understanding of how specific substituents influence the overall properties and reactivity of complex molecules (Abonía et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results .

properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-15-9-10-16-18(12-15)27-19(21(16)24)11-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBDOBHQQUNKE-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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